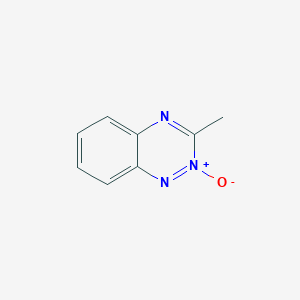![molecular formula C16H15NO2 B14424772 1-[4-(Phenoxymethyl)phenyl]azetidin-2-one CAS No. 81461-87-2](/img/structure/B14424772.png)
1-[4-(Phenoxymethyl)phenyl]azetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Phenoxymethyl)phenyl]azetidin-2-one is a chemical compound with the molecular formula C16H15NO2 and a molecular weight of 253.296 g/mol . This compound belongs to the class of azetidinones, which are four-membered lactams. Azetidinones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals .
Preparation Methods
The synthesis of 1-[4-(Phenoxymethyl)phenyl]azetidin-2-one typically involves the reaction of 4-(phenoxymethyl)benzaldehyde with an appropriate azetidinone precursor under specific conditions . One common method involves the use of triethylamine and chloroacetyl chloride, which are added dropwise to a stirred solution of the precursor . The reaction is carried out at room temperature, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
1-[4-(Phenoxymethyl)phenyl]azetidin-2-one undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dichloromethane, as well as catalysts such as palladium on carbon for hydrogenation reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-(Phenoxymethyl)phenyl]azetidin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: This compound has been studied for its potential antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and as a building block for complex organic molecules.
Mechanism of Action
The mechanism of action of 1-[4-(Phenoxymethyl)phenyl]azetidin-2-one involves its interaction with specific molecular targets. For example, azetidinones are known to inhibit transpeptidase enzymes (penicillin-binding proteins), which are essential for bacterial cell wall synthesis . This inhibition leads to the disruption of cell wall formation and ultimately bacterial cell death . The compound may also interact with other molecular pathways, depending on its specific structure and functional groups .
Comparison with Similar Compounds
1-[4-(Phenoxymethyl)phenyl]azetidin-2-one can be compared with other azetidinone derivatives, such as:
1-(3,4,5-trimethoxyphenyl)azetidin-2-one: Known for its anti-mitotic properties.
3-(4-fluorophenyl)-4-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one: Exhibits unique structural features and biological activities.
The uniqueness of this compound lies in its specific phenoxymethyl substitution, which imparts distinct chemical and biological properties .
Properties
CAS No. |
81461-87-2 |
|---|---|
Molecular Formula |
C16H15NO2 |
Molecular Weight |
253.29 g/mol |
IUPAC Name |
1-[4-(phenoxymethyl)phenyl]azetidin-2-one |
InChI |
InChI=1S/C16H15NO2/c18-16-10-11-17(16)14-8-6-13(7-9-14)12-19-15-4-2-1-3-5-15/h1-9H,10-12H2 |
InChI Key |
YFCGNJOVDUHCFR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1=O)C2=CC=C(C=C2)COC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


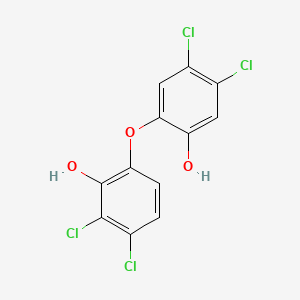
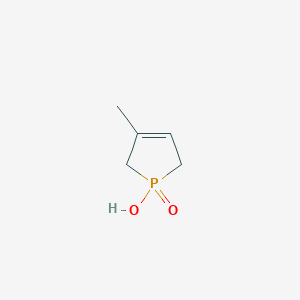
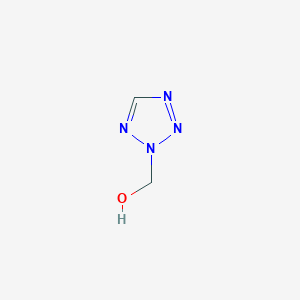

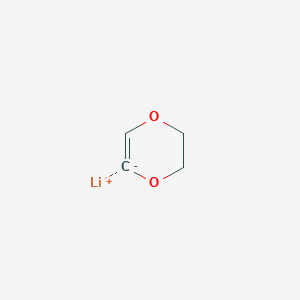
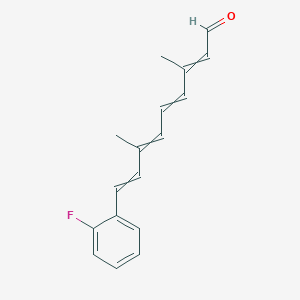
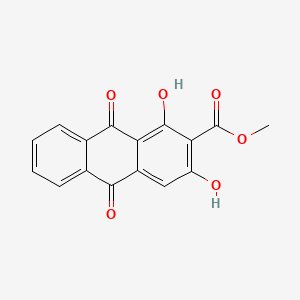
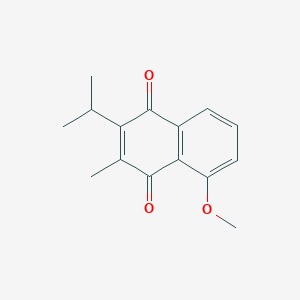
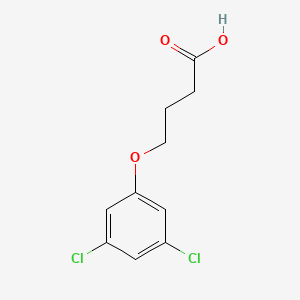
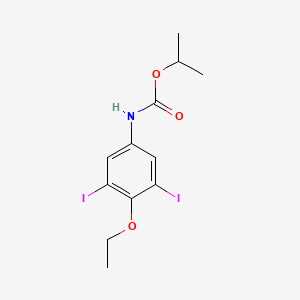
![1,1'-[(Dibutylstannanediyl)bis(oxy)]di(pyrrolidine-2,5-dione)](/img/structure/B14424752.png)
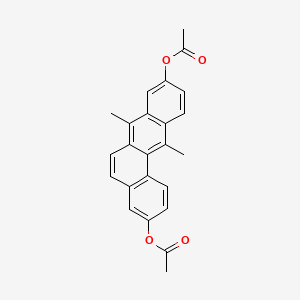
![Methyl bicyclo[4.2.0]octa-1,3,5,7-tetraene-3-carboxylate](/img/structure/B14424761.png)
